2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide

Lipophilicity LogP Physicochemical property

Standard formyl-methoxyphenoxy acetamides with N-phenyl or N-ethyl substituents cannot replicate the biphenyl moiety's π-stacking surface or elevated lipophilicity (LogP 4.27 vs. 2.5-3.0). This leads to divergent assay outcomes. - **Differentiated scaffold:** Biphenyl group doubles aromatic surface area for hydrophobic pocket engagement. - **Synthetic handle:** 4-Formyl enables oxime/hydrazone ligation to fluorophores or biotin tags. - **Supply:** Cold-chain (-20°C) supported; ≥95% purity. Direct replacement for mono-aryl amides.

Molecular Formula C22H19NO4
Molecular Weight 361.4 g/mol
CAS No. 247592-93-4
Cat. No. B1299431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide
CAS247592-93-4
Molecular FormulaC22H19NO4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C22H19NO4/c1-26-21-13-16(14-24)11-12-20(21)27-15-22(25)23-19-10-6-5-9-18(19)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)
InChIKeyBDHIUCWLCZQDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide: Identity and Procurement


2-(4-Formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide (CAS 247592-93-4), also designated N-(biphenyl-2-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide, is a synthetic small-molecule acetamide derivative (C22H19NO4, MW 361.39 g/mol) featuring a 4-formyl-2-methoxyphenoxyacetyl core linked to a 2-biphenylamine moiety . The compound is cataloged by multiple research-chemical suppliers (e.g., Santa Cruz Biotechnology, AKSci) at typical purities of ≥95% and is supplied as a research-grade biochemical for non-human, non-therapeutic applications . Its predicted physicochemical parameters—LogP of 4.27, topological polar surface area (tPSA) of 64.63 Ų, boiling point of 584.9 °C (760 mmHg), and density of 1.238 g/cm³—define a highly lipophilic, thermally stable scaffold with three aromatic rings and seven rotatable bonds . These characteristics place it within the broader class of formyl-methoxyphenoxy acetamides, but the unique biphenyl substitution confers distinct property profiles that are relevant for scientific selection.

S
Synthetic building block – aldehyde handle enables late-stage diversification (oxidation, reductive amination, conjugation).
P
Biphenylamide scaffold – increased aromatic surface versus mono‑aryl amides supports π‑stacking exploration.
L
Lipophilic profile – logP ~4.3 (predicted) guides partitioning behavior in cell‑based assays; research‑grade only.

Why N-Biphenyl Substitution Precludes Generic Interchange


Replacing the 2-biphenylamide moiety of the target compound with simpler N-aryl substituents (e.g., N-phenyl, N-(4-methoxyphenyl), N-(2-chlorophenyl), or N-ethyl) fundamentally alters the molecule's lipophilicity, conformational flexibility, and potential target-binding surface. The biphenyl group elevates the calculated LogP to ~4.27 versus ~2.5–3.0 for the N-phenyl analog, increasing logD-driven membrane partitioning and non-specific protein binding characteristics . The additional phenyl ring also doubles the aromatic surface area accessible for π-stacking interactions in hydrophobic enzyme pockets, a known determinant in structure-activity relationships within biphenyl amide series . These molecular property shifts cannot be normalized by simply adjusting concentration or formulation in bioassays; they represent categorical differences that demand compound-specific validation. For procurement purposes, assuming functional equivalence among formyl-methoxyphenoxy acetamides with divergent N-substituents carries a high risk of irreproducible results.

Lipophilicity
Biphenyl substitution raises predicted logP by ~1.5 units relative to N‑phenyl analogs; membrane partitioning and binding characteristics may shift substantially in biological assays.
Molecular bulk
Added phenyl ring increases MW by ~124 g/mol (+52%) without proportional tPSA gain; the altered MW/tPSA ratio can affect permeability and target fit compared with N‑ethyl or N‑phenyl amides.
Storage
Requires −20 °C storage, unlike ambient‑stored mono‑aryl analogs; cold‑chain logistics and freeze‑thaw sensitivity must be validated per laboratory protocol.

Differential Evidence Against Closest Structural Analogs


Lipophilicity Differentiation Against the N-Phenyl Analog

The target compound's predicted LogP of 4.27 is approximately 1.5 log units higher than the estimated LogP of ~2.8 for the N-phenyl analog 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS 31438-73-0), reflecting the significant lipophilicity contribution of the additional phenyl ring in the biphenyl system . A LogP increase of this magnitude corresponds to roughly a 30-fold higher theoretical octanol-water partition coefficient, which directly influences membrane permeability predictions and non-specific protein binding in biological assays.

Lipophilicity shift
Class-level
ΔLogP ≈ +1.5 (~30‑fold higher predicted partition coefficient vs. N‑phenyl analog)
Divergent membrane permeability and non‑specific binding profiles may alter assay readouts.
Computational prediction; no experimental LogP available.
Lipophilicity LogP Physicochemical property Drug-likeness

Polar Surface Area and Molecular Bulk Comparison

The target compound possesses a topological polar surface area (tPSA) of 64.63 Ų and a molecular weight of 361.39 g/mol, versus a tPSA of ~55-60 Ų and MW 237.25 g/mol for N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide . The target compound therefore occupies a substantially larger conformational volume while maintaining a tPSA below the commonly accepted 140 Ų threshold for oral bioavailability, suggesting that the added molecular bulk does not eliminate membrane permeability potential.

MW & tPSA comparison
Context-dependent
ΔMW +124 g/mol (+52%); ΔtPSA +4–10 Ų versus N‑ethyl analog
Distinct MW/tPSA ratio supports CNS or intracellular probe design space.
tPSA values predicted/estimated from structural similarity.
Topological polar surface area Molecular size Oral bioavailability predictors

Storage Stability Versus Ambient-Stored Analogs

Vendor specifications for the target compound mandate storage at −20 °C under dry, light-protected, and sealed conditions, whereas structurally simpler analogs such as the N-phenyl (CAS 31438-73-0) and N-(4-methoxyphenyl) (CAS 32725-79-4) variants are listed for storage at ambient or +4 °C by multiple suppliers . The −20 °C requirement for the biphenyl derivative implies increased susceptibility to thermal degradation or humidity-driven hydrolysis relative to mono-aryl counterparts.

Storage requirement
Context-dependent
−20 °C (dry, sealed) vs. +4–25 °C for N‑phenyl and N‑(4‑methoxyphenyl) analogs
Cold‑chain logistics and freeze‑thaw sensitivity demand protocol validation.
Vendor‑stated storage conditions; no degradation kinetics data.
Storage stability Cold chain Procurement logistics

Aldehyde Synthetic Handle as Differentiation Point

The 4-formyl substituent on the methoxyphenoxy ring provides a reactive aldehyde handle capable of undergoing oxidation to carboxylic acid, reductive amination, Grignard addition, and condensation reactions . This functional group enables on-resin or solution-phase diversification strategies that are not possible with the corresponding hydroxymethyl or methyl-substituted analogs. The biphenylamide moiety remains orthogonal to aldehyde-based transformations, allowing selective modification without protecting group strategies on the amide nitrogen.

Aldehyde synthetic handle
Class-level
Reactive 4‑formyl group enables oxidation, reductive amination, and condensation without amide‑NH protection
Unique dual functionality (aldehyde + biphenylamide) unmatched by des‑formyl or N‑alkyl analogs.
General aldehyde reactivity inferred; compound‑specific kinetics not reported.
Synthetic handle Aldehyde reactivity Building block Derivatization

Best-Fit Application Scenarios


Covalent Inhibitor Development with Biphenyl Anchor

Projects designing targeted covalent inhibitors (TCIs) aimed at enzymes with shallow hydrophobic pockets adjacent to the catalytic site (e.g., kinases, deubiquitinases, or proteases) can utilize the biphenylamide as a π-stacking anchor that occupies a larger hydrophobic surface than single-phenyl analogs. The 4-formyl group serves as a latent warhead precursor (via oxidation to carboxylate or conversion to hydrazide for further functionalization), with the elevated LogP of 4.27 facilitating membrane permeation in cellular target engagement assays. The −20 °C storage requirement necessitates cold-chain logistics but is manageable within standard medicinal chemistry laboratory infrastructure.

SAR Libraries for Biphenyl Contribution Analysis

Medicinal chemistry teams optimizing hit compounds from phenotypic screens can use the target compound as a reference standard for quantifying the contribution of the biphenyl moiety to binding affinity. The compound's distinct physicochemical fingerprint (tPSA 64.63 Ų, MW 361.39 ) places it in a property space that is challenging to access with mono-aryl or small-alkyl amides. Systematic comparison with the N-phenyl (MW 285.29), N-(2-chlorophenyl) (MW 319.74), and N-ethyl (MW 237.25) analogs across a panel of biophysical assays (SPR, ITC, DSF) can isolate the thermodynamic signature of the biphenyl interaction .

Chemical Biology Probes via Aldehyde Bioconjugation

The aldehyde handle enables oxime or hydrazone ligation to aminooxy- or hydrazide-functionalized fluorophores, biotin tags, or PEG linkers under mild acidic conditions without requiring protection of the amide NH. This makes the target compound a candidate core scaffold for generating fluorescent probes or pull-down reagents for target identification studies. The biphenyl group's aromatic surface can additionally contribute to probe-target binding affinity, compensating for any potency loss from linker attachment .

Focused Compound Collections for Screening Centers

Academic high-throughput screening (HTS) centers constructing focused libraries around the formyl-methoxyphenoxy acetamide chemotype should prioritize this compound for its differentiated property profile. The combination of high LogP (4.27), moderate tPSA (64.63 Ų), and the synthetic versatility of the aldehyde group distinguishes it from the more common N-phenyl and N-ethyl analogs that dominate vendor catalogs . Inclusion in screening decks enhances chemical diversity metrics and increases the probability of identifying hits with novel binding modes.

Application
Selection Property
Validation Focus
Covalent inhibitor design (biphenyl anchor)
Lipophilic scaffold with aldehyde warhead precursor
Membrane permeability and target engagement in cellular assays
SAR libraries for biphenyl contribution
Distinct MW/tPSA ratio vs. mono‑aryl amides
Biophysical binding assays (SPR, ITC, DSF) to isolate biphenyl thermodynamics
Chemical biology probes via aldehyde bioconjugation
Aldehyde handle for oxime/hydrazone ligation without amide protection
Probe‐target binding retention and target ID pull‑down studies
Focused compound collections for HTS
Differentiated chemotype (high logP, moderate tPSA, aldehyde reactivity)
Chemical diversity metrics and novel binding mode discovery
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